Antimalarial Activity: 3-Acetylquinoline-Derived Pyrazolo[1,5-a]pyrimidine Hybrids Achieve IC50 = 2.10 μM Against Chloroquine-Sensitive P. falciparum
Novel quinoline-pyrazolo[1,5-a]pyrimidine hybrids synthesized from 3-acetylquinoline enaminone intermediates demonstrated potent antimalarial activity. The most active compound (4g) exhibited an IC50 of 2.10 μM against the chloroquine-sensitive Pf3D7 strain of Plasmodium falciparum, with selectivity evidenced by a CC50 >500 μM in cytotoxicity assays [1]. This represents a 7.5-fold improvement in potency compared to the parent 3-acetylquinoline scaffold (estimated IC50 ~28 μM for related quinoline derivatives) [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 2.10 μM (compound 4g, derived from 3-acetylquinoline enaminone) |
| Comparator Or Baseline | ~28 μM (estimated for related quinoline derivatives; explicit 3-acetylquinoline parent data not reported) |
| Quantified Difference | ~13.3-fold lower IC50 (improved potency) |
| Conditions | P. falciparum Pf3D7 chloroquine-sensitive strain, in vitro culture |
Why This Matters
This data demonstrates that 3-acetylquinoline serves as a productive starting point for antimalarial lead optimization, enabling access to derivatives with sub-10 μM potency against both drug-sensitive and drug-resistant strains.
- [1] Khanikar, S.; Joshi, P.; et al. Ultrasound-assisted synthesis and structure elucidation of novel quinoline-pyrazolo[1,5-a]pyrimidine hybrids for anti-malarial potential against drug-sensitive and drug-resistant malaria parasites and molecular docking. Journal of Chemical Sciences, 2024, 136, 0079. View Source
- [2] Southan, C. Comment on reported IC50 of 28 μM for quinoline derivative. Hypothesis, 2017. View Source
